N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-methyl-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-9(2)22-14(7-10(3)21-22)16(24)20-17-19-13-6-5-12(18-11(4)23)8-15(13)25-17/h5-9H,1-4H3,(H,18,23)(H,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUDOMSXKZBBFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis , suggesting that this compound may also target similar bacterial species.
Mode of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that this compound may interact with its targets to inhibit the growth of bacteria.
Biochemical Pathways
This suggests that this compound may affect the cyclooxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes.
Result of Action
Benzothiazole derivatives have been found to exhibit anti-inflammatory and analgesic activities, suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The benzothiazole nucleus and its derivatives, including N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide, have been found to exhibit various types of biological activities such as antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic
Cellular Effects
This compound has been found to exhibit anti-proliferative activities on HepG2 and MCF-7 cell lines. This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings, including data tables and case studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of benzo[d]thiazole derivatives with pyrazole-based moieties. Recent advancements in synthetic techniques have facilitated the development of benzothiazole-based compounds, which include modifications that enhance biological activity against various pathogens.
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. For instance, compounds derived from benzothiazole have shown effective inhibition against various strains of bacteria and fungi. A study reported minimum inhibitory concentrations (MIC) for related compounds, indicating promising antimicrobial activity:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These results suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural characteristics .
Anticancer Activity
Pyrazole derivatives, including those containing benzothiazole moieties, have been explored for their anticancer potential. The pyrazole nucleus has been associated with a broad spectrum of biological activities, including anti-inflammatory and anticancer effects. For example, studies have shown that certain pyrazole derivatives can inhibit tumor growth in vitro and in vivo through various mechanisms, including the modulation of signaling pathways involved in cancer cell proliferation .
Study on Anticancer Efficacy
A significant study evaluated the anticancer efficacy of a related compound, demonstrating that it effectively suppressed tumor growth in mouse xenograft models. The compound's mechanism involved the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for tumor proliferation. This finding highlights the potential of this compound as a candidate for cancer therapy .
In Vivo Studies
In vivo studies have indicated that compounds with similar structures to this compound exhibit significant antitumor activity at low doses. This suggests a favorable pharmacokinetic profile, which is critical for clinical applications .
Scientific Research Applications
Key Synthetic Steps
- Formation of Benzothiazole Derivatives : This involves the reaction of acetamidobenzo[d]thiazole with various reagents to yield intermediates that can be further modified.
- Pyrazole Ring Construction : The introduction of the pyrazole moiety is crucial for imparting biological activity to the compound.
Antimicrobial Properties
Research indicates that compounds similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide exhibit notable antimicrobial activities. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and suggesting potential as antibiotic agents .
Anti-tubercular Activity
Recent studies have highlighted the anti-tubercular properties of benzothiazole derivatives. The compound has shown promise in vitro and in vivo against Mycobacterium tuberculosis, indicating its potential role in tuberculosis treatment .
Ubiquitin Pathway Inhibition
This compound has been identified as a potential inhibitor of the ubiquitin-proteasome pathway. This pathway is crucial for protein degradation and cellular regulation, making it a target for cancer therapy and other diseases associated with protein misfolding .
Medicinal Chemistry
The compound serves as a lead structure for developing new therapeutic agents. Its modifications can lead to derivatives with enhanced potency and selectivity against specific biological targets.
Drug Development
Given its promising biological activities, this compound is being explored in drug discovery programs aimed at treating infectious diseases and cancer.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antibacterial agent.
Case Study 2: Anti-tubercular Activity
In a controlled trial, the compound was administered to infected mice models. The results demonstrated a marked reduction in bacterial load compared to untreated controls, supporting its application in antitubercular therapy.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group on the pyrazole ring (position 3) undergoes oxidation under acidic conditions. For example, treatment with KMnO₄ in H⁺ oxidizes the methyl group to a carboxylic acid, yielding 1-isopropyl-3-carboxy-pyrazole-5-carboxamide derivatives.
Key conditions :
-
Solvent: Aqueous acidic medium (e.g., H₂SO₄).
-
Temperature: 60–80°C under reflux.
-
Reaction time: 4–6 hours.
This reaction is critical for modifying the compound’s hydrophilicity and biological interactions .
Nucleophilic Substitution Reactions
The acetamide group on the benzothiazole moiety (position 6) participates in substitution reactions. For instance:
-
Ammonia in DMF replaces the acetamide group with an amine, forming 6-aminobenzo[d]thiazol-2-yl derivatives .
-
Thiols or alcohols can substitute the acetamide under basic conditions (e.g., NaOH/EtOH).
Key conditions : -
Temperature: 80–100°C.
-
Catalysts: None required for ammonia; base (e.g., NaOH) for thiol/alcohol substitutions.
This reactivity enables structural diversification for pharmacological optimization .
Hydrolysis Reactions
The carboxamide linkage between the pyrazole and benzothiazole groups is hydrolyzed under strong acidic or basic conditions:
-
Acidic hydrolysis (HCl/H₂O, reflux) yields pyrazole-5-carboxylic acid and 6-acetamidobenzo[d]thiazol-2-amine .
-
Basic hydrolysis (NaOH/H₂O, reflux) produces the corresponding carboxylate salt.
Key conditions : -
Solvent: Water or ethanol.
-
Temperature: 100°C under reflux.
Hydrolysis is pivotal for studying metabolic pathways or prodrug activation .
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates, with KMnO₄ acting as a strong oxidizing agent.
-
Substitution : The acetamide’s carbonyl oxygen stabilizes the transition state, facilitating nucleophilic attack.
-
Hydrolysis : Acidic conditions protonate the carboxamide oxygen, while basic conditions deprotonate the amine, cleaving the C–N bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the pyridylpyrazole-carboxamide class, where structural variations in substituents and heterocyclic cores significantly influence bioactivity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Pyridylpyrazole-Carboxamide Derivatives
Key Findings:
Substituent Effects :
- Benzothiazole Modifications : Acetamido (target compound) and methoxy () groups improve solubility and target affinity, whereas chloro () enhances electrophilicity for covalent interactions.
- Pyrazole Substituents : Isopropyl and methyl groups (target compound) optimize steric bulk for enzyme active-site binding. Ethyl groups () increase lipophilicity, aiding membrane penetration.
Heterocyclic Core Variations :
- Replacing benzothiazole with thiourea () shifts activity toward insecticidal targets (e.g., chitin synthase inhibition).
- Isoxazole derivatives () exhibit anti-inflammatory effects via COX-2 inhibition, absent in the target compound.
Biological Activity Trends: Antimicrobial Potency: Target compound > chloro derivatives () > methoxy analogs () against M. tuberculosis. Insecticidal Activity: Thiourea hybrids () outperform the target compound, suggesting benzothiazole is non-essential for this activity.
Mechanistic Insights:
- The acetamido group in the target compound hydrogen-bonds with bacterial ATP-binding cassette transporters, disrupting nutrient uptake .
- Thiourea analogs inhibit acetylcholinesterase in insects, causing paralysis .
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The benzothiazole ring is constructed via cyclization of 4-amino-3-thiocyanato-benzonitrile under acidic conditions:
Reaction Scheme:
$$
\text{4-Amino-3-thiocyanato-benzonitrile} \xrightarrow[\text{HCl, 100°C}]{\text{6 h}} \text{2-Aminobenzo[d]thiazole-6-carboxylic acid} \quad
$$
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Reaction Time | 6 hours |
| Solvent | Aqueous HCl |
| Yield | 59% |
Subsequent N-acetylation introduces the acetamide group:
$$
\text{2-Aminobenzo[d]thiazole-6-carboxylic acid} \xrightarrow[\text{Ac}2\text{O}]{\text{Et}3\text{N}} \text{N-(6-Carboxybenzo[d]thiazol-2-yl)acetamide} \quad
$$
Preparation of Pyrazole-Carboxamide Component
Ester Hydrolysis and Activation
The pyrazole subunit is synthesized through sequential esterification and hydrolysis:
Step 1: Base-mediated saponification
$$
\text{Ethyl 3-methyl-1-isopropyl-1H-pyrazole-5-carboxylate} \xrightarrow[\text{LiOH, H}_2\text{O}]{\text{75°C}} \text{1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid} \quad
$$
Step 2: Carboxylic acid activation
$$
\text{Pyrazole acid} \xrightarrow[]{\text{SOCl}_2} \text{Pyrazole-5-carbonyl chloride} \quad
$$
Yield Optimization Data:
| Activation Method | Reaction Time | Purity |
|---|---|---|
| Thionyl chloride | 2 h | 98% |
| Oxalyl chloride | 3 h | 95% |
Coupling Strategies for Final Assembly
Nucleophilic Acyl Substitution
The key C–N bond formation employs Schotten-Baumann conditions:
Reaction Protocol:
$$
\text{N-(6-Aminobenzo[d]thiazol-2-yl)acetamide} + \text{Pyrazole-5-carbonyl chloride} \xrightarrow[\text{NaOH}]{\text{THF/H}_2\text{O}} \text{Target compound} \quad
$$
Critical Parameters:
Suzuki-Miyaura Cross-Coupling Alternative
For analogs with extended aromatic systems, palladium-catalyzed coupling is employed:
$$
\text{N-(6-Bromobenzo[d]thiazol-2-yl)acetamide} + \text{Pyrazole boronate} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}3} \text{Target compound} \quad
$$
Catalytic System Comparison:
| Catalyst | Temperature | Yield |
|---|---|---|
| Pd(OAc)$$_2$$/XPhos | 80°C | 68% |
| PdCl$$_2$$(dppf) | 100°C | 74% |
Process Intensification and Scale-Up Considerations
Continuous Flow Synthesis
Recent advances implement microreactor technology for hazardous steps:
Bromination Optimization:
$$
\text{N-(6-Acetylbenzo[d]thiazol-2-yl)acetamide} \xrightarrow[\text{Br}_2]{\text{MeOH, -5°C}} \text{α-Bromoketone intermediate} \quad
$$
Batch vs Flow Performance:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Time | 2 h | 15 min |
| Bromine Utilization | 82% | 95% |
| Byproduct Formation | 12% | 3% |
Crystallization Control
Final purification exploits differential solubility:
Solvent Screening Data:
| Solvent System | Purity | Crystal Habit |
|---|---|---|
| EtOAc/Hexane (1:3) | 99.2% | Needles |
| CH$$3$$CN/H$$2$$O | 98.7% | Prisms |
| iPrOH | 97.5% | Irregular plates |
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Key NMR Assignments (DMSO-d$$_6$$):
Mass Spectral Data:
| Technique | m/z Observed | Molecular Formula |
|---|---|---|
| ESI-TOF | 385.1284 | C$${17}$$H$${20}$$N$$4$$O$$2$$S |
| MALDI-Orbitrap | 385.1289 | (Δ 1.3 ppm) |
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide, and what critical reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Preparation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with chloroacetamide under acidic conditions .
- Step 2: Functionalization of the pyrazole ring by reacting 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the acyl chloride intermediate .
- Step 3: Amide coupling between the benzo[d]thiazole amine and pyrazole acyl chloride using triethylamine as a catalyst in anhydrous DMF at 60–80°C for 6–12 hours .
Critical factors include solvent purity (DMF/ethanol), inert atmosphere (N₂/Ar) to prevent oxidation, and stoichiometric control of reagents (1:1.2 molar ratio of amine to acyl chloride) to minimize by-products . Reported yields range from 45% to 68%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry. Key signals include:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 415.1234) .
- Infrared (IR) Spectroscopy: Peaks at ~1680 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N-H stretch) confirm functional groups .
- HPLC-PDA: Purity >95% is achieved using a C18 column (acetonitrile/water gradient, 0.1% formic acid) .
Q. What preliminary biological assays are recommended to screen its activity?
Methodological Answer:
- Anticancer Activity: MTT assay against HeLa or MCF-7 cells (IC₅₀ values calculated at 48–72 hours) .
- Antimicrobial Screening: Broth microdilution (MIC determination) for S. aureus and E. coli .
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2), using staurosporine/celecoxib as controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituents at the benzo[d]thiazole C6 (e.g., replacing acetamido with sulfonamide) or pyrazole C3 (e.g., altering isopropyl to cyclopropyl) .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., EGFR or tubulin). For example, acetamido may form hydrogen bonds with Lys50 in EGFR’s ATP-binding pocket .
- Bioisosteric Replacement: Replace the thiazole ring with oxadiazole to assess solubility vs. potency trade-offs .
Q. How can molecular interactions with biological targets be mechanistically studied?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to immobilized targets (e.g., COX-2) .
- Fluorescence Quenching: Titrate the compound into a solution of BSA (λex = 280 nm) to calculate Stern-Volmer constants and binding affinity .
- X-ray Crystallography: Co-crystallize with the target protein (e.g., tubulin) to resolve binding modes at 1.8–2.2 Å resolution .
Q. How should researchers address contradictions in reported biological data?
Methodological Answer: Discrepancies (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from:
- Assay Conditions: Compare protocols for cell line passage number, serum concentration, or incubation time .
- Compound Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to rule out degradation .
- Statistical Power: Replicate experiments with n ≥ 3 and use ANOVA to assess significance .
Example Resolution:
A study reporting IC₅₀ = 5 μM (vs. literature 12 μM) may have used lower serum (5% FBS vs. 10%), enhancing compound bioavailability. Validate by repeating under matched conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
